molecular formula C31H47NO8 B1664139 3'-Rhamnopiericidin A1 CAS No. 131622-62-3

3'-Rhamnopiericidin A1

Número de catálogo: B1664139
Número CAS: 131622-62-3
Peso molecular: 561.7 g/mol
Clave InChI: ZIBGPNICZWZARG-TWWKIJBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3'-Rhamnopiericidin A(1) is a piericidin rhamnoside from Streptomyces.

Aplicaciones Científicas De Investigación

Introduction to 3'-Rhamnopiericidin A1

This compound is a member of the piericidin family, which is primarily derived from the actinomycete Streptomyces. This compound has garnered attention due to its diverse biological activities, including antimicrobial, insecticidal, and potential antitumor properties. The unique structural features of this compound, particularly its rhamnose moiety, contribute to its biological efficacy and make it a subject of interest for various scientific applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways, similar to other piericidins .

Insecticidal Effects

The compound has shown promising insecticidal properties, particularly against agricultural pests. Studies have demonstrated that this compound can effectively reduce pest populations in controlled environments. This characteristic positions it as a potential natural pesticide alternative, which is crucial in sustainable agriculture practices .

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can induce apoptosis in cancer cells, likely through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings warrant further investigation into its potential as a chemotherapeutic agent .

Total Synthesis

The total synthesis of this compound has been explored to facilitate further research into its structure-activity relationships (SAR). Various synthetic strategies have been employed to create analogs of the compound, allowing researchers to assess the impact of structural modifications on biological activity. This synthetic approach not only aids in understanding the compound's mechanism but also enhances its potential applications in pharmacology .

Structure-Activity Relationship Studies

SAR studies have revealed insights into how modifications to the rhamnose moiety and other structural elements influence biological activity. For instance, variations in the side chains and functional groups have been systematically analyzed to determine their effects on potency and selectivity against different biological targets .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers isolated this compound from Streptomyces sp. SN-198 and evaluated its antimicrobial efficacy against various pathogens. The results showed that the compound inhibited bacterial growth with minimal inhibitory concentrations (MICs) comparable to established antibiotics. This study highlights the potential for developing new antimicrobial agents based on natural products .

Case Study 2: Insect Pest Management

In agricultural trials, this compound was tested against common pests such as aphids and beetles. The results indicated a significant reduction in pest populations when treated with the compound, suggesting its viability as a natural insecticide. These findings support further exploration into its application in integrated pest management systems .

Q & A

Basic Research Questions

Q. What are the primary biological activities of 3'-Rhamnopiericidin A1, and how are these activities methodologically validated?

  • Answer : this compound exhibits potent quorum-sensing (QS) inhibitory activity against Chromobacterium violaceum CV026, suppressing violacein production in a dose-dependent manner (IC₅₀ ≈ 10 µg·mL⁻¹) . Validation involves bacterial co-culture assays with C. violaceum CV026, where QS inhibition is quantified via spectrophotometric measurement of violacein at 585 nm. Antimicrobial activity is assessed using broth microdilution (MIC >100 µg·mL⁻¹ against Staphylococcus aureus and Pseudomonas aeruginosa) .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirmation?

  • Answer : Structural elucidation relies on NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include rhamnose moiety protons (δ 5.10–5.30 ppm) and methyl groups (δ 1.20–1.50 ppm) . X-ray crystallography or comparative analysis with known piericidins (e.g., piericidin A1) is used to resolve stereochemical ambiguities .

Q. What are the common sources and extraction protocols for this compound?

  • Answer : The compound is isolated from Streptomyces spp. (e.g., TOHO-O348) via fermentation in Myces medium. Extraction involves ethyl acetate partitioning, followed by silica gel chromatography and HPLC purification. Yield optimization requires pH control (6.5–7.0) and aeration during fermentation .

Advanced Research Questions

Q. How do structural modifications of this compound influence its quorum-sensing inhibition efficacy?

  • Answer : Structure-activity relationship (SAR) studies reveal that the rhamnose moiety enhances QS inhibition compared to non-glycosylated analogs. Methylation at C-7 reduces activity, while hydroxylation at C-3′ improves solubility without compromising potency . Synthetic routes for derivatization include glycosylation via Koenigs-Knorr reactions and regioselective oxidation .

Q. What experimental designs are recommended to resolve contradictions in reported MIC values for this compound?

  • Answer : Discrepancies in MIC data (e.g., >100 µg·mL⁻¹ in some studies vs. lower thresholds in others) may arise from strain-specific resistance or assay conditions. Standardization using CLSI guidelines, including cation-adjusted Mueller-Hinton broth and fixed inoculum size (5 × 10⁵ CFU·mL⁻¹), is critical. Cross-validation with positive controls (e.g., vancomycin for Gram-positive bacteria) is advised .

Q. How can researchers differentiate this compound’s QS inhibition from general antimicrobial effects?

  • Answer : Use sub-inhibitory concentrations (≤25 µg·mL⁻¹) in violacein assays to isolate QS-specific activity. Confirm via transcriptional analysis (qRT-PCR) of QS-regulated genes (e.g., cviI/cviR in C. violaceum). Parallel cytotoxicity assays (e.g., HEK293 cells) ensure observed effects are not due to host cell damage .

Q. What genomic and biosynthetic strategies are employed to study this compound production in Streptomyces?

  • Answer : Genome mining of Streptomyces spp. identifies biosynthetic gene clusters (BGCs), notably pie clusters encoding modular polyketide synthases (PKSs) and glycosyltransferases. Knockout mutants (e.g., pieB2 deletion) disrupt methylation, enabling functional analysis of tailoring enzymes . Heterologous expression in S. coelicolor validates BGC activity .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address variability in QS inhibition assays for this compound?

  • Answer : Normalize violacein data to bacterial growth (OD₆₀₀) to distinguish inhibition from bactericidal effects. Use dose-response curves with ≥3 technical replicates and statistical validation (e.g., ANOVA with Tukey’s post hoc test). Include negative controls (DMSO solvent) to rule out artifactual inhibition .

Q. What strategies optimize the yield of this compound during synthetic or biosynthetic production?

  • Answer : For biosynthesis, optimize fermentation parameters: carbon source (e.g., glycerol > glucose), temperature (28–30°C), and prolonged incubation (7–10 days). For chemical synthesis, employ Negishi carboalumination for stereoselective allylation and Pd-catalyzed cross-couplings for fragment assembly .

Q. Tables for Key Data Comparison

Property This compound Piericidin A1 Piericidin E
QS Inhibition (IC₅₀) 10 µg·mL⁻¹ 8 µg·mL⁻¹ 15 µg·mL⁻¹
Antimicrobial Activity MIC >100 µg·mL⁻¹ MIC >100 µg·mL⁻¹ MIC >100 µg·mL⁻¹
Structural Feature C-3′ rhamnoseC-3′ hydroxylC-7 demethylation

Propiedades

Número CAS

131622-62-3

Fórmula molecular

C31H47NO8

Peso molecular

561.7 g/mol

Nombre IUPAC

(2R,3R,4R,5R,6S)-2-[2-[(2E,5Z,7Z,9R,10R,11Z)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methylpyridin-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C31H47NO8/c1-10-19(4)24(33)20(5)16-18(3)13-11-12-17(2)14-15-23-21(6)28(29(37-8)30(32-23)38-9)40-31-27(36)26(35)25(34)22(7)39-31/h10-11,13-14,16,20,22,24-27,31,33-36H,12,15H2,1-9H3/b13-11-,17-14+,18-16-,19-10-/t20-,22+,24+,25+,26-,27-,31-/m1/s1

Clave InChI

ZIBGPNICZWZARG-TWWKIJBXSA-N

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

SMILES isomérico

C/C=C(/C)\[C@@H]([C@H](C)/C=C(/C)\C=C/C/C(=C/CC1=C(C(=C(C(=N1)OC)OC)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)/C)O

SMILES canónico

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3'-rhamnopiericidin A(1)
3'-rhamnopiericidin A1
SN-198-C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3'-Rhamnopiericidin A1
3'-Rhamnopiericidin A1
3'-Rhamnopiericidin A1
3'-Rhamnopiericidin A1
3'-Rhamnopiericidin A1
3'-Rhamnopiericidin A1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.